4-Bromo-1-methyl-1H-indazol-3(2H)-one
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Overview
Description
4-Bromo-1-methyl-1H-indazol-3(2H)-one: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom at the 4th position and a methyl group at the 1st position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-indazol-3(2H)-one typically involves the bromination of 1-methyl-1H-indazol-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Oxidation Reactions: Oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-methyl-1H-indazol-3(2H)-one is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-1H-indazol-3-amine
- 1-Methyl-1H-indazol-3(2H)-one
Comparison
4-Bromo-1-methyl-1H-indazol-3(2H)-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups can lead to different interactions with molecular targets and pathways, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-1-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)8(12)10-11/h2-4H,1H3,(H,10,12) |
InChI Key |
PMONPIFSKPEFBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=O)N1 |
Origin of Product |
United States |
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